An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxy-4-methylphenoxy)azetidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxy-4-methylphenoxy)azetidine
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel heterocyclic compound, 3-(2-Methoxy-4-methylphenoxy)azetidine. Given the absence of extensive experimental data for this specific molecule in publicly accessible literature, this document focuses on outlining standardized, validated experimental protocols for the determination of its most critical physicochemical parameters. These parameters—including the acid dissociation constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and thermal properties—are fundamental to any drug discovery and development pipeline. Furthermore, this guide delves into the established methodologies for the structural elucidation of such compounds and discusses the potential biological significance of the 3-(aryloxy)azetidine scaffold by drawing parallels with structurally related analogues. This document is designed to be an essential resource for researchers, medicinal chemists, and drug development professionals involved in the synthesis, characterization, and evaluation of new chemical entities.
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
Azetidine-containing scaffolds have emerged as a privileged structural motif in medicinal chemistry. Their unique, strained four-membered ring system offers a distinct three-dimensional geometry that can serve as a valuable bioisosteric replacement for other more common saturated heterocycles like pyrrolidine or piperidine.[1][2] The incorporation of an aryloxy moiety at the 3-position of the azetidine ring introduces a pharmacophoric element with significant potential for diverse biological activities.[3] The specific compound, 3-(2-Methoxy-4-methylphenoxy)azetidine, presents a unique substitution pattern on the phenyl ring, suggesting the potential for selective and potent interactions with various biological targets. A thorough understanding of its physicochemical properties is the foundational prerequisite for any rational drug design and discovery program.[4]
Compound Profile: 3-(2-Methoxy-4-methylphenoxy)azetidine
While detailed experimental data for this specific compound is not extensively published, the following molecular identifiers have been established based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | 3-(2-Methoxy-4-methylphenoxy)azetidine | N/A |
| Molecular Formula | C₁₁H₁₅NO₂ | Calculated |
| Molecular Weight | 193.24 g/mol | Calculated |
| Chemical Structure | ![]() | N/A |
Determination of the Acid Dissociation Constant (pKa)
The pKa of the secondary amine within the azetidine ring is arguably the most critical physicochemical parameter. It dictates the compound's ionization state at physiological pH (typically ~7.4), which profoundly influences its aqueous solubility, membrane permeability, and its ability to form ionic interactions with its biological target. The parent azetidine has a conjugate acid pKa of 11.29, indicating it is a strong base.[5] The substitution at the 3-position is expected to modulate this value.
Rationale for Experimental Choice
Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and reproducibility. This method directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the equilibrium constant for protonation/deprotonation.
Step-by-Step Protocol for Potentiometric Titration
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Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 3-(2-Methoxy-4-methylphenoxy)azetidine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to anticipated low aqueous solubility of the free base. Dilute this stock solution with deionized, carbonate-free water to a final concentration of 1-10 mM. The final percentage of the co-solvent should be kept low (e.g., <10%) to minimize its effect on the apparent pKa.
-
Titration: Place the analyte solution in a thermostatted vessel under a nitrogen or argon atmosphere to prevent CO₂ absorption. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added. The titration should proceed past the equivalence point.
-
Data Analysis: The pKa is determined by analyzing the resulting titration curve. The pKa value corresponds to the pH at which 50% of the azetidine nitrogen is protonated. Sophisticated software is typically used to fit the data and calculate the precise pKa value.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP and LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.
Rationale for Experimental Choice
The shake-flask method is the traditional and most direct method for determining LogP. For a more high-throughput and less material-intensive approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed, where the retention time of the analyte is correlated with the known LogP values of a standard set of compounds.
Step-by-Step Protocol for LogP/LogD Determination (Shake-Flask)
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System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD₇.₄). The two phases must be mutually saturated by vigorous mixing for at least 24 hours, followed by separation.
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Sample Preparation: Prepare a stock solution of 3-(2-Methoxy-4-methylphenoxy)azetidine in the aqueous buffer.
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Partitioning: Add a known volume of the stock solution to a known volume of the saturated n-octanol in a glass vial.
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Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
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Calculation:
-
LogP (for neutral form): LogP = log₁₀([Compound]octanol / [Compound]water)
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LogD (at a specific pH): LogD = log₁₀([Compound]octanol / [Compound]aqueous buffer)
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Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's bioavailability. Poor solubility can be a major hurdle in drug development.
Rationale for Experimental Choice
The thermodynamic equilibrium solubility assay is the definitive method. It measures the concentration of a compound in a saturated solution after a sufficient equilibration period, providing a true measure of its solubility.
Step-by-Step Protocol for Thermodynamic Solubility Determination
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Sample Preparation: Add an excess amount of solid 3-(2-Methoxy-4-methylphenoxy)azetidine to an aqueous buffer of a specific pH (e.g., pH 7.4) in a sealed vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
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Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
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Quantification: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.
Caption: Workflow for Thermodynamic Aqueous Solubility Determination.
Structural and Purity Characterization
Confirming the chemical structure and assessing the purity of the synthesized compound are essential prerequisites for any physicochemical or biological evaluation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique will confirm the presence and connectivity of protons. Expected signals would include aromatic protons on the phenoxy ring, a singlet for the methyl group, a singlet for the methoxy group, and characteristic multiplets for the protons on the azetidine ring. The chemical shifts of the azetidine protons are typically found in the range of δ 3.0-4.5 ppm.[6][7]
-
¹³C NMR: This will confirm the carbon framework of the molecule. Distinct signals are expected for the methyl, methoxy, azetidine, and aromatic carbons. Azetidine ring carbons typically resonate between δ 30-60 ppm.[6][8]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the precise connectivity between the azetidine ring and the aryloxy substituent.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) will be used to determine the accurate molecular weight of the compound, confirming its elemental composition (C₁₁H₁₅NO₂).
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV or MS detector is the standard method for assessing the purity of the compound. A pure sample should ideally exhibit a single, sharp peak.
Thermal Properties (Melting Point, Boiling Point)
-
Melting Point: For solid compounds, the melting point is a key indicator of purity. A sharp melting range suggests a high degree of purity. It is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).
-
Boiling Point: As a relatively small molecule, 3-(2-Methoxy-4-methylphenoxy)azetidine is likely to be a liquid or a low-melting solid at room temperature. Its boiling point would be determined by distillation under reduced pressure to prevent decomposition. For comparison, the parent azetidine boils at 61-62 °C at atmospheric pressure.[9]
Conclusion
3-(2-Methoxy-4-methylphenoxy)azetidine is a novel chemical entity with a structural framework that is highly relevant to modern drug discovery. While specific experimental data for this compound is not yet available in the public domain, this technical guide provides a robust and validated framework for its complete physicochemical characterization. The detailed protocols for determining pKa, lipophilicity, and solubility form a solid foundation for any research program aimed at evaluating its potential as a therapeutic agent. The successful execution of these experiments will provide the critical data needed to build structure-activity relationships and guide future optimization efforts.
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